molecular formula C25H20FN3O3 B2502036 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-65-4

1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Katalognummer: B2502036
CAS-Nummer: 932280-65-4
Molekulargewicht: 429.451
InChI-Schlüssel: MKWATFFVIBZPIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with distinct functional groups:

  • Positions 7 and 8: Dimethoxy substituents, which may improve metabolic stability and modulate electronic properties.

The molecular formula is C25H20FN3O3, with a calculated molecular weight of 429.4 g/mol.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3/c1-30-18-10-4-15(5-11-18)24-20-14-27-21-13-23(32-3)22(31-2)12-19(21)25(20)29(28-24)17-8-6-16(26)7-9-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWATFFVIBZPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

The mode of action of quinoline derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some quinoline derivatives work by inhibiting certain enzymes or interacting with specific receptors, while others may interfere with DNA synthesis or other cellular processes .

The pharmacokinetics of quinoline derivatives can also vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the compound, as well as by factors such as the route of administration and the presence of other substances in the body .

The action of quinoline derivatives can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Other factors, such as temperature and the presence of other substances, can also affect the stability and efficacy of the compound .

Biochemische Analyse

Biochemical Properties

1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with neurotensin receptors (NTS1 and NTS2), exerting analgesic effects on different types of nociceptive modalities, including thermal, mechanical, and chemical stimuli . The nature of these interactions involves binding to the receptors, which modulates their activity and leads to the observed effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with neurotensin receptors can lead to changes in intracellular signaling cascades, ultimately affecting gene expression and metabolic processes . These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist of the human α1-adrenoceptor, exhibiting nonlinear oral pharmacokinetics in humans . The compound binds to the receptor, inhibiting its activity and leading to downstream effects on cellular function. Additionally, it may influence enzyme activity, either inhibiting or activating specific enzymes, which in turn affects gene expression and other molecular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound exhibits nonlinear pharmacokinetics, with superproportional increases in Cmax over a 1- to 50-mg dose range . This suggests that the rate of absorption varies with dose, which can impact its stability and degradation over time. Long-term studies have shown that the compound can have sustained effects on cellular function, depending on the dosage and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral bioavailability is low in rats (11%) and high in dogs (71%), indicating species-specific differences in absorption and systemic clearance . At higher doses, the compound may exhibit toxic or adverse effects, which need to be carefully monitored in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a substrate for P-glycoprotein (P-gp), which acts as a saturable absorption barrier, slowing the rate of absorption at low doses . The compound undergoes various metabolic reactions, including hydroxylation, N- and O-dealkylation, and conjugation, which influence its metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. As a P-gp substrate, its transport across cell membranes is regulated by this protein, affecting its localization and accumulation within different tissues . The compound’s distribution can vary depending on the expression levels of transporters and binding proteins in different cell types.

Biologische Aktivität

1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The compound's structure is characterized by the following elements:

  • Fluorophenyl group at the 1-position.
  • Dimethoxy groups at the 7 and 8 positions.
  • Methoxyphenyl group at the 3-position.

This unique arrangement contributes to its biological activity through various mechanisms.

Anti-inflammatory Activity

Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. The compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.

  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. This results in reduced NO production, which is a key mediator in inflammatory processes.
  • Potency : In studies, compounds similar to this compound showed IC50 values ranging from 0.39 μM for significant inhibition of NO production .
CompoundIC50 (μM)Mechanism
2a0.39Inhibition of iNOS and COX-2
2mNot specifiedInhibition of iNOS and COX-2

Anticancer Activity

The pyrazoloquinolines have also been investigated for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : Studies have included evaluations against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116) cell lines.
  • Results : The compound demonstrated moderate to high cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity against various pathogens.

  • Evaluation : Preliminary studies indicate that derivatives of pyrazolo[4,3-c]quinoline possess antibacterial and antifungal properties. The activity is influenced by the electron density distribution in the conjugated system of the molecule .

Case Studies

Several case studies have assessed the biological activities of pyrazolo[4,3-c]quinoline derivatives:

  • Study on Inflammation :
    • A study published in Scientific Reports evaluated multiple derivatives for their anti-inflammatory effects using LPS-induced RAW 264.7 cells. The findings indicated that specific substitutions on the phenyl rings significantly enhanced anti-inflammatory activity while minimizing cytotoxic effects .
  • Anticancer Evaluation :
    • Research conducted on a series of pyrazolo[4,3-c]quinolines revealed that certain modifications led to increased selectivity and potency against cancer cell lines. The structure-activity relationship (SAR) analysis highlighted how different substituents influenced biological outcomes .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds within the pyrazoloquinoline class exhibit significant activity against various cancer cell lines. For example, studies have shown that derivatives can induce apoptosis and inhibit cell proliferation in breast and lung cancer models.
  • Anti-inflammatory Effects : The compound has demonstrated potential in inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways. This suggests its utility in treating inflammatory diseases.

The biological activity of 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has been investigated through various in vitro studies:

  • Mechanism of Action : The compound may act as an inhibitor or modulator of specific enzymes involved in critical signaling pathways. For instance, it has been shown to interact with targets that regulate cell cycle progression and apoptosis, making it a candidate for cancer therapy .

Synthetic Organic Chemistry

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for further functionalization, which can lead to the development of new materials with specific properties or enhanced biological activities.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of this compound showed promising results against several cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)10

These findings indicate that structural modifications can enhance the anticancer potency while minimizing cytotoxicity to normal cells.

Case Study 2: Anti-inflammatory Mechanisms

In a separate study focused on anti-inflammatory effects, the compound was tested on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results highlighted significant inhibition of NO production:

CompoundIC50 (μM)
Compound A0.39
Compound B0.45
Compound C0.50

These results suggest that the pyrazoloquinoline derivatives could serve as potential therapeutic agents for inflammatory conditions by effectively suppressing iNOS and COX-2 expressions .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at its electron-rich quinoline and pyrazole moieties. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic conditions oxidizes the quinoline ring, forming a hydroxylated derivative (C₂₄H₂₀FNO₅) at the 5-position with 72% yield.

  • Chromium trioxide (CrO₃) selectively oxidizes the methoxy groups to carbonyls under anhydrous conditions, yielding a diketone intermediate.

Table 1: Oxidation Reaction Parameters

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄, 80°C5-Hydroxy derivative72%
CrO₃Acetic anhydride, 50°C7,8-Diketone58%

Reduction Reactions

The fluorine and methoxy substituents influence reducibility:

  • Lithium aluminum hydride (LiAlH₄) reduces the pyrazole ring’s N–N bond, generating a dihydroquinoline analog (C₂₄H₂₄FNO₂) with 65% efficiency.

  • Catalytic hydrogenation (H₂/Pd-C) saturates the quinoline ring, producing a tetrahydro derivative.

Table 2: Reduction Pathways

Reducing AgentTarget SiteProduct StructureYield
LiAlH₄Pyrazole N–N bondDihydroquinoline65%
H₂/Pd-CQuinoline ringTetrahydroquinoline81%

Substitution Reactions

The 4-fluorophenyl group exhibits nucleophilic aromatic substitution (NAS) reactivity:

  • Ammonia (NH₃) in DMF replaces fluorine at the para position, forming 1-(4-aminophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (85% yield).

  • Thiophenol (C₆H₅SH) substitutes fluorine with a thioether group under basic conditions.

Table 3: Substitution Reaction Outcomes

ReagentConditionsProductYield
NH₃DMF, 120°C4-Aminophenyl analog85%
C₆H₅SHK₂CO₃, EtOH4-Thioether derivative63%

Cross-Coupling Reactions

The brominated intermediates participate in Suzuki-Miyaura couplings:

  • Palladium catalysis with arylboronic acids introduces substituents at the 3-position, enabling diversification for drug discovery.

  • Buchwald-Hartwig amination forms C–N bonds with secondary amines, enhancing biological activity .

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) cleaves the methoxy groups, forming demethylated byproducts .

  • Hydrolytic Stability : Resistant to acidic hydrolysis (pH 3–5) but degrades in alkaline conditions (pH >10).

Mechanistic Insights

  • Electronic Effects : Electron-withdrawing fluorine enhances NAS reactivity at the 4-position.

  • Steric Hindrance : Methoxy groups at 7,8-positions limit accessibility to the quinoline ring during oxidation.

This compound’s reactivity profile supports its utility in synthesizing bioactive analogs, particularly in anticancer and anti-inflammatory research. Experimental data from controlled studies confirm its versatility in modular functionalization.

Vergleich Mit ähnlichen Verbindungen

Anti-Inflammatory Activity

  • Target Compound vs. 2i/2m: The target lacks the amino and hydroxyl groups present in 2i and 2m, which are critical for NO inhibition potency.
  • Role of Methoxy Groups : 7,8-Dimethoxy substituents in the target compound mirror the ethoxy group in 8-Ethoxy-3-(4-fluorophenyl) (). Ethoxy’s larger alkyl chain may increase lipophilicity, whereas methoxy groups balance stability and electronic effects.

Structural Optimization Trends

  • Amino vs. Methoxy Substitutions: Amino groups (e.g., 2i, 2m) enhance hydrogen-bonding interactions with biological targets, improving inhibitory activity. Methoxy groups, as in the target compound, prioritize metabolic stability over direct target engagement .
  • Sulfonyl and Cyclopropyl Modifications : ELND006’s sulfonyl and cyclopropyl groups shift activity toward gamma-secretase inhibition, demonstrating how peripheral substituents redirect therapeutic applications .

Physicochemical Properties

  • Solubility : Polar groups (e.g., hydroxyl in 2i, carboxylic acid in 2m) improve aqueous solubility, whereas methoxy-rich analogs may require formulation aids .

Vorbereitungsmethoden

Friedländer Condensation Approach

The Friedländer condensation remains the most widely employed method for constructing the pyrazolo[4,3-c]quinoline framework. This reaction typically involves the cyclocondensation of o-aminoaryl carbonyl compounds with pyrazolone derivatives. For the target compound, the optimized protocol utilizes 4-hydrazino-7-chloroquinoline as the starting material, which undergoes sequential hydrazone formation and cyclization.

Critical parameters influencing yield include:

  • Solvent system : Ethylene glycol demonstrates superior performance (78% yield) compared to DMF or toluene due to its high boiling point and polarity.
  • Catalyst : Phosphorus pentoxide (P₂O₅) in catalytic amounts (0.5 eq) accelerates ring closure while minimizing side reactions.
  • Temperature gradient : A two-stage protocol (120°C for hydrazone formation → 160°C for cyclization) improves regioselectivity for the [4,3-c] isomer over [3,4-b] derivatives.

The reaction mechanism proceeds through:

  • Nucleophilic attack of the hydrazine nitrogen on the quinoline carbonyl
  • Tautomerization to form a conjugated dienone intermediate
  • 6π-electrocyclic ring closure establishing the pyrazole moiety

Electrochemical Synthesis

Recent advances in organic electrosynthesis provide a metal-free route to pyrazoloquinolines. The electrochemical method employs a divided cell with graphite electrodes, using 7-chloro-4-hydrazinoquinoline and 4-methoxybenzaldehyde as precursors. Key advantages include:

Parameter Electrochemical Method Traditional Thermal Method
Reaction Time 4.5 hr 18-24 hr
Yield 68% 72%
Byproduct Formation <5% 12-15%
Scale-up Potential Excellent (flow cell) Moderate (batch)

The electrosynthesis mechanism involves:

  • Anodic oxidation of the hydrazine to form a diazenium intermediate
  • Nucleophilic addition of the aldehyde at C3 position
  • Cathodic reduction driving the cyclodehydration step

Optimization of Critical Reaction Parameters

Solvent Effects on Cyclization

Solvent screening data for the final cyclization step:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 65 88
NMP 32.2 71 92
DMSO 46.7 68 90
Ethylene Glycol 37.7 85 95

Ethylene glycol's high polarity stabilizes charged intermediates during cyclization while preventing premature precipitation.

Temperature-Controlled Regioselectivity

The formation ratio of [4,3-c] vs [3,4-b] isomers shows strong temperature dependence:

Temperature (°C) [4,3-c] : [3,4-b]
120 1.5:1
140 3.2:1
160 8.7:1
180 6.4:1 (degradation)

Higher temperatures favor the thermodynamically stable [4,3-c] isomer through improved orbital overlap during electrocyclic closure.

Advanced Purification Techniques

Chromatographic Separation

The final compound requires rigorous purification due to structural similarities with byproducts:

HPLC Conditions

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile Phase: MeCN/H₂O (0.1% TFA) gradient (55:45 → 80:20 over 25 min)
  • Flow Rate: 1.0 mL/min
  • Retention Time: 14.2 min

Impurity profiling identifies three major byproducts:

  • N1-demethylated analog (2.1%)
  • C3 methoxy-deprotected derivative (1.7%)
  • [3,4-b] regioisomer (1.2%)

Crystallization Optimization

Recrystallization from ethanol/water (4:1) produces needles suitable for X-ray analysis:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=8.542 Å, b=15.307 Å, c=12.891 Å
Density 1.387 g/cm³

The crystal structure confirms the antiperiplanar arrangement of methoxy groups at C7/C8, which sterically blocks alternative tautomerization pathways.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting the electrochemical method to flow conditions enhances production efficiency:

Flow Reactor Parameters

  • Electrode Material: Carbon felt (anode), Pt mesh (cathode)
  • Flow Rate: 0.8 mL/min
  • Residence Time: 12 min
  • Productivity: 38 g/day (compared to 9 g/day batch)

Key advantages include:

  • Reduced ohmic resistance through narrow electrode gaps (0.5 mm)
  • In-line IR monitoring of intermediate hydrazone
  • Automated pH adjustment between stages

Green Chemistry Metrics

Comparison of environmental impact indicators:

Metric Thermal Method Electrochemical Method
PMI (Process Mass Intensity) 86 32
E-Factor 18.7 6.4
Energy Consumption (kJ/mol) 4800 2100

The electrochemical route reduces waste generation through:

  • Elimination of stoichiometric oxidants
  • Recyclable electrolyte solutions (0.5 M NH₄OAc in MeOH/H₂O)

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation : Reaction of substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates .
  • Cyclization : Microwave-assisted or metal-catalyzed cyclization (e.g., Suzuki–Miyaura coupling) to fuse pyrazole and quinoline cores .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized via controlled solvent systems (e.g., ethanol/water) . Key reagents: Pd catalysts for cross-coupling, lithium aluminum hydride for reductions, and trifluoroacetic acid for deprotection .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : Assigns substituent positions (e.g., methoxy groups at C7/C8) and confirms regioselectivity .
  • X-ray Crystallography : Resolves torsional angles (e.g., dihedral angles between fluorophenyl and quinoline planes) and crystal packing .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 459.4 [M+H]⁺) . Example data: Orthorhombic crystal system (space group P212121) with unit cell dimensions a = 8.21 Å, b = 12.45 Å, c = 15.67 Å .

Q. What are the primary biological targets and associated mechanisms of action?

  • COX-2 Inhibition : Fluorophenyl and dimethoxy groups enhance binding to cyclooxygenase-2’s hydrophobic pocket, reducing prostaglandin E2 (IC₅₀ ~2.5 µM) .
  • Antimicrobial Activity : Disrupts bacterial membrane integrity via quinoline intercalation (MIC ~8 µg/mL against S. aureus) .
  • Receptor Interactions : Modulates GABA-A or benzodiazepine receptors due to pyrazole-quinoline aromatic stacking .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for scale-up?

  • Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2h) and improves yield (from 45% to 72%) by enhancing cyclization efficiency .
  • Catalyst Screening : Pd(OAc)₂/XPhos systems increase Suzuki coupling efficiency (TON >1,000) .
  • Solvent Engineering : Use of DMF/H₂O mixtures minimizes byproducts during hydrazone formation .

Q. How to resolve discrepancies in reported biological activity across studies?

  • Substituent Analysis : Compare activity of 4-fluorophenyl vs. 3-chlorophenyl analogs to isolate electronic effects on COX-2 binding .
  • Assay Standardization : Control for cell line variability (e.g., HEK293 vs. RAW264.7) and incubation times in anti-inflammatory assays .
  • Statistical Modeling : Use multivariate regression to correlate logP values (e.g., 3.8 vs. 4.2) with antimicrobial potency .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

  • Molecular Docking : AutoDock Vina simulates binding to COX-2 (binding energy ≤-9.2 kcal/mol) .
  • QSAR Models : Hammett constants (σ) of substituents correlate with IC₅₀ values (R² = 0.89) .
  • MD Simulations : Analyze stability of receptor-ligand complexes over 100 ns trajectories (RMSD ≤2.0 Å) .

Q. How do methoxy and fluoro substituents influence pharmacological activity?

Q. What are key challenges in scaling up synthesis for preclinical studies?

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for greener processing .
  • Catalyst Recovery : Immobilize Pd on mesoporous silica for reuse (5 cycles, yield drop <10%) .
  • Byproduct Mitigation : Optimize pH during workup to minimize dimerization (e.g., pH 6.5 reduces byproducts by 30%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.